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Compound of Interest

Compound Name: 6-Bromoquinazolin-2-amine

Cat. No.: B112188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for 6-Bromoquinazolin-2-amine (CsHesBrNs). As a key heterocyclic
compound, understanding its structural and electronic properties through spectroscopic
analysis is paramount for its application in medicinal chemistry and materials science. This
document compiles predicted mass spectrometry data and theoretical expectations for Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside generalized
experimental protocols for data acquisition.

Spectroscopic Data Summary

To date, detailed experimental spectroscopic data (NMR and IR) for 6-Bromoquinazolin-2-
amine is not readily available in peer-reviewed literature or public spectral databases. The data
presented herein is a combination of predicted values and theoretical interpretations based on
the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.

IH NMR (Proton NMR) Data (Predicted)
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The proton NMR spectrum of 6-Bromoquinazolin-2-amine is expected to exhibit distinct

signals for the aromatic protons and the amine protons. The chemical shifts will be influenced

by the electron-withdrawing bromine atom and the electron-donating amino group.

Predicted Chemical

Proton Assignment Predicted Multiplicity = Notes

Shift (ppm)

Aromatic CH 75-85 d, dd

The exact shifts and
coupling constants will
depend on the specific
electronic
environment of each
proton on the

quinazoline ring.

Amine NH2 50-7.0 brs

The chemical shift can
vary depending on the
solvent and
concentration. The
signal is expected to

be a broad singlet.

13C NMR (Carbon-13) NMR Data (Predicted)

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift

Carbon Assignment Notes
(ppm)
The carbon attached to the
Quaternary Carbons (C-Br, C- ] ] o
N) 110 - 160 bromine will be significantly
shifted.
Aromatic CH Carbons 120 - 140
Carbonyl-like Carbon (in 160 The C2 carbon bearing the
pyrimidine ring) amino group.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Bromoquinazolin-2-amine is expected to show characteristic absorption bands
for the amine group and the aromatic quinazoline core.

Wavenumber (cm~1) Interpretation

N-H stretching vibrations of the primary amine
3400 - 3250 (likely two bands for symmetric and asymmetric
stretches).[1]

N-H bending (scissoring) vibration of the primary

1650 - 1580 .

amine.[1]

C=C and C=N stretching vibrations of the
1620 - 1450 _ o

guinazoline ring system.
1335 - 1250 C-N stretching of the aromatic amine.[1]

C-Br stretching and aromatic C-H out-of-plane
~1000 - 600

bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. Predicted data for 6-Bromoquinazolin-2-amine is available from PubChem.[2]
The presence of bromine with its two major isotopes (“°Br and 81Br) will result in a
characteristic M+2 isotopic pattern.

Adduct Predicted m/z
[M+H]* 223.98178
[M+Na]* 245.96372
[M-H]~ 221.96722
[M]* 222.97395
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Data sourced from PubChem CID 2762768.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-
Bromoquinazolin-2-amine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromoquinazolin-2-amine in a
suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

e 1H NMR Acquisition:

o Acquire a proton spectrum using a standard pulse sequence on a 400 MHz or higher field
NMR spectrometer.

o Set the spectral width to approximately 16 ppm.
o Average a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
o Use a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to approximately 220 ppm.

o A significantly larger number of scans will be required compared to *H NMR to obtain
adequate signal intensity.

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition:
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o Record the spectrum on an FT-IR spectrometer.
o Typically, scan the range from 4000 to 400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or
after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI)
or Electron lonization (El).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 6-Bromoquinazolin-2-amine.
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Compound Synthesis & Purification
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A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoquinazolin-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112188#spectroscopic-data-nmr-ir-mass-spec-for-6-
bromoquinazolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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